molecular formula C17H20N4O2 B11195492 4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide

4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide

Cat. No.: B11195492
M. Wt: 312.37 g/mol
InChI Key: KJYBYOKLSSDHSD-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide is a compound that belongs to the class of benzamides It features a methoxy group attached to a benzamide core, with a piperidino-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with ammonia to yield 4-methoxybenzamide.

    Introduction of the Piperidino-Pyrimidinyl Moiety: The piperidino-pyrimidinyl moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 2-chloro-5-pyrimidine with piperidine to form 2-piperidino-5-pyrimidine.

    Coupling Reaction: The final step involves coupling the 4-methoxybenzamide with 2-piperidino-5-pyrimidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The piperidino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-Hydroxy-N-(2-piperidino-5-pyrimidinyl)benzamide.

    Reduction: 4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide involves its interaction with specific molecular targets. The piperidino-pyrimidinyl moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(2-pyridinyl)benzamide: Similar structure but with a pyridinyl group instead of a piperidino-pyrimidinyl moiety.

    4-Methoxy-N-(4-pyridinyl)benzamide: Features a pyridinyl group at a different position.

    4-Methoxy-N-(2-pyridinylmethyl)benzamide: Contains a pyridinylmethyl group.

Uniqueness

4-Methoxy-N-(2-piperidino-5-pyrimidinyl)benzamide is unique due to the presence of both piperidino and pyrimidinyl groups, which confer specific chemical and biological properties. This dual functionality allows for versatile interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

4-methoxy-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-23-15-7-5-13(6-8-15)16(22)20-14-11-18-17(19-12-14)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,22)

InChI Key

KJYBYOKLSSDHSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCCC3

Origin of Product

United States

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